molecular formula C15H22N2O4S B4238472 N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4238472
M. Wt: 326.4 g/mol
InChI Key: RIXTYDKNNIRCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of specific enzymes and signaling pathways. N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the activity of JAK2/STAT3 signaling pathway, which is involved in inflammation and cancer progression (Liu et al., 2019). N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide also inhibits the activity of lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and has been implicated in cancer and fibrosis (Li et al., 2018).
Biochemical and physiological effects:
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects in different disease models. In a mouse model of acute lung injury, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide was found to reduce lung inflammation and improve lung function (Zhang et al., 2017). In a liver fibrosis model, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide was found to reduce collagen deposition and improve liver function (Li et al., 2018). In a cancer model, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide was found to inhibit tumor growth and induce apoptosis in cancer cells (Liu et al., 2019).

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively stable and easy to handle, and its synthesis method is well-established. N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have low toxicity in animal models (Zhang et al., 2017). However, one limitation of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide research. One area of interest is its potential therapeutic applications in other diseases such as rheumatoid arthritis and pulmonary fibrosis. Another direction is the development of more soluble derivatives of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide for easier use in experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide and its potential interactions with other signaling pathways.
In conclusion, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is well-established, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases.

Scientific Research Applications

N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Zhang et al., 2017). N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells (Liu et al., 2019). Additionally, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been investigated for its anti-fibrotic properties in liver fibrosis (Li et al., 2018).

properties

IUPAC Name

N-(2-methoxyethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-5-6-13(15(18)16-7-10-21-2)11-14(12)22(19,20)17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXTYDKNNIRCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOC)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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